

ML213: A Technical Guide to its Discovery, Chemical Structure, and Biological Activity

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Compound of Interest

Compound Name: ML213

Cat. No.: B1676641

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Executive Summary

ML213 is a potent and selective small-molecule opener of the KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) voltage-gated potassium channels. Discovered through a high-throughput screening campaign, it has become a critical tool for elucidating the physiological and pathophysiological roles of these specific ion channels in neuronal excitability. This document provides an in-depth technical overview of **ML213**, detailing its discovery process, chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Chemical Identity

ML213 was identified from the NIH Molecular Libraries Small Molecule Repository (MLSMR) during a high-throughput screen for activators of the KCNQ2 channel.[1] The initial screening campaign utilized a fluorescence-based thallium influx assay, with subsequent hit validation and characterization performed using automated electrophysiology.[1]

- Chemical Name: N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
- Molecular Formula: C₁₇H₂₃NO[2][3]

- Molecular Weight: 257.37 g/mol [\[2\]](#)[\[3\]](#)
- CAS Number: 489402-47-3 [\[2\]](#)[\[3\]](#)

Chemical Synthesis

The synthesis of **ML213** is achieved via a straightforward amidation reaction. In a solution of dimethylformamide (DMF), 2-norbornanecarbonyl chloride is reacted with 2,4,6-trimethylaniline in the presence of triethylamine. The reaction mixture is stirred to completion, followed by isolation and purification of the final product. Purity is typically confirmed to be >95% by HPLC analysis.

Quantitative Pharmacological Data

The potency and selectivity of **ML213** have been extensively characterized through various in vitro assays.

Table 1: Potency of **ML213** on KCNQ Channel Subtypes

Channel Subtype	Assay Method	Potency (EC ₅₀)	Reference
KCNQ2 (Kv7.2)	Thallium Influx	359 nM	[4]
KCNQ2 (Kv7.2)	IonWorks Electrophysiology	230 nM	[2] [4]
KCNQ4 (Kv7.4)	IonWorks Electrophysiology	510 nM	[2] [4]
KCNQ2/Q3	IonWorks Electrophysiology	370 nM	[4]
KCNQ4	Thallium Influx	2400 nM	[4]

Table 2: Selectivity Profile of **ML213** Against Other Potassium Channels

Channel Subtype	Assay Method	Activity	Selectivity vs. KCNQ2 (IonWorks)	Reference
KCNQ1, KCNQ1/KCNE1, KCNQ3, KCNQ5	Thallium Influx	Inactive	>80-fold	[2][4]
Kir2.1	Electrophysiology	IC ₅₀ > 30 µM	>27-fold	[4]
hERG	Electrophysiology	IC ₅₀ > 10 µM	Not specified	[4]

Detailed Experimental Protocols

Thallium Influx Assay (Primary Screen)

This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open KCNQ2 channels using a Tl⁺-sensitive fluorescent dye.

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ2 channel are maintained in F-12 medium supplemented with 10% Fetal Bovine Serum and 250 µg/mL Hygromycin B.
- **Plate Preparation:** Cells are seeded into 384-well black, clear-bottom plates at a density of 8,000 cells/well and incubated overnight.
- **Dye Loading:** Culture medium is aspirated, and 25 µL/well of a dye-loading buffer (containing FluxOR™ reagent, PowerLoad™ concentrate, Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 mM Probenecid, pH 7.4) is added. Plates are incubated for 90 minutes at room temperature in the dark.
- **Compound Incubation:** The dye-loading buffer is replaced with 20 µL/well of assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). 4 µL of **ML213**, diluted to various concentrations, is then added to the wells. Plates are incubated for 30 minutes at room temperature.

- **Fluorescence Measurement:** Plates are transferred to a fluorescence imaging plate reader (e.g., Hamamatsu FDSS). A baseline fluorescence is recorded for 10 seconds, after which 6 μL /well of a stimulus buffer (containing 25 mM K^+ and 25 mM TI^+) is added. Fluorescence is kinetically read every second for 180 seconds.
- **Data Analysis:** The potentiation of the fluorescence signal, corresponding to TI^+ influx, is calculated to determine the EC_{50} of the compound.

IonWorks™ Barracuda Automated Electrophysiology (Hit Validation and Selectivity)

This medium-throughput platform provides direct measurement of ion channel currents, confirming the activity and mechanism of action of hit compounds.

- **Cell Preparation:** CHO cells stably expressing the KCNQ channel of interest are harvested and prepared as a single-cell suspension in an appropriate extracellular recording solution.
- **Automated Patch Clamping:** The cell suspension is loaded into the IonWorks™ Barracuda instrument, which uses a 384-well PatchPlate™ to perform automated whole-cell patch-clamp recordings in Population Patch Clamp mode.
- **Voltage-Clamp Protocol:** To elicit KCNQ2 currents, a specific voltage protocol is applied. A common protocol holds the cells at -80 mV, followed by a depolarizing step to -10 mV to activate the channels.
- **Compound Application and Data Acquisition:** **ML213** is applied at various concentrations, and the resulting change in KCNQ2 current is recorded. To assess the mechanism of action, voltage activation curves are generated by applying a series of voltage steps before and after compound application.
- **Data Analysis:** The enhancement of the outward K^+ current is measured to calculate the EC_{50} . The shift in the voltage-dependence of activation ($V_{1/2}$) is determined from the voltage activation curves.

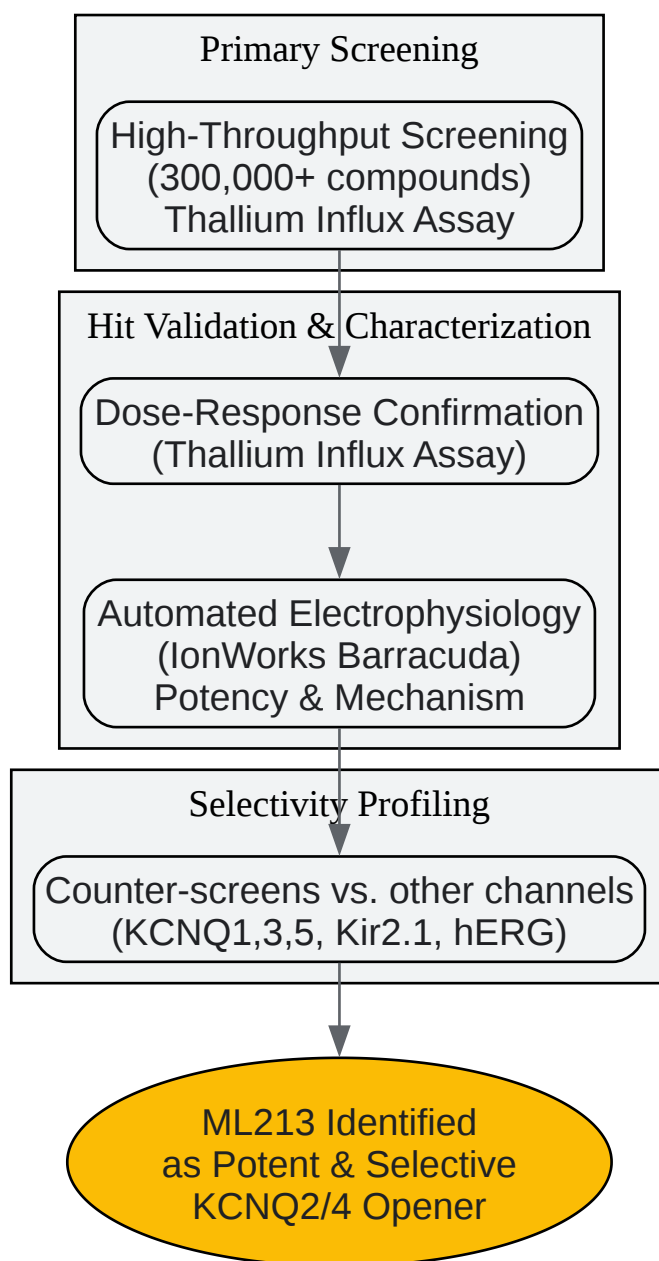
Kir2.1 Counter-Screening (Manual Whole-Cell Patch-Clamp)

To determine selectivity, the effect of **ML213** on other potassium channels, such as Kir2.1, is assessed.

- **Cell Preparation:** HEK293 cells stably expressing the human Kir2.1 channel are used for recordings.
- **Electrophysiology Setup:** Whole-cell patch-clamp recordings are performed using a standard amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution containing high potassium.
- **Voltage Protocol:** To measure Kir2.1's inwardly rectifying current, the membrane potential is held at a depolarized level (e.g., -20 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -120 mV to +40 mV).
- **Data Analysis:** The current amplitude at a specific negative voltage (e.g., -100 mV) is measured before and after the application of **ML213** to determine the percent inhibition and calculate the IC₅₀.

Mandatory Visualizations

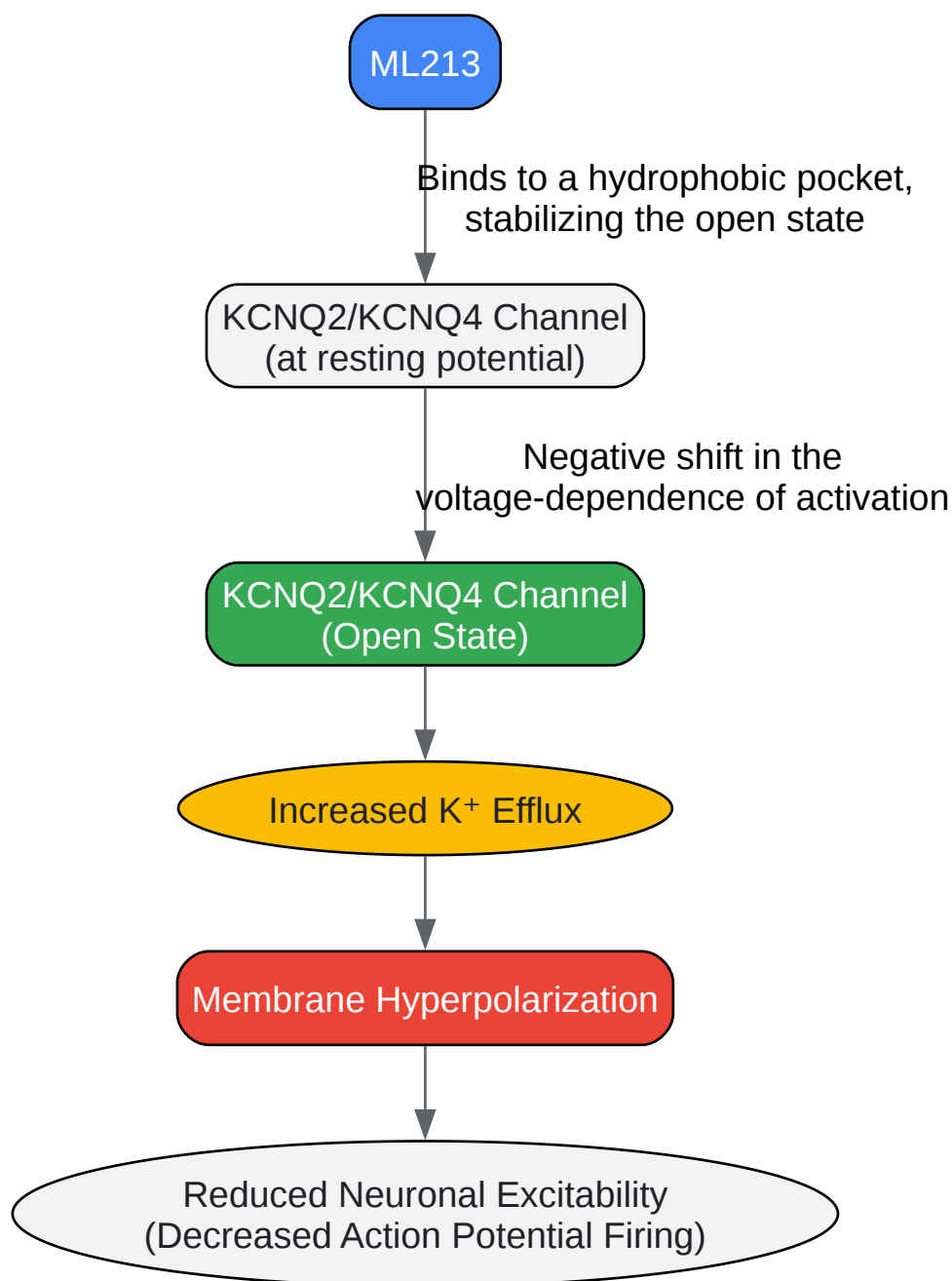
Logical Workflow for the Discovery of ML213



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Caption: A flowchart illustrating the key stages in the discovery of **ML213**.

Signaling Pathway of ML213 Action



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Caption: The mechanism of action of **ML213** on neuronal membrane potential.

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